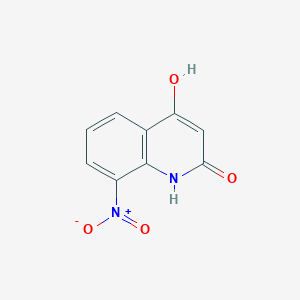
2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid is an organic compound with the molecular formula C10H7NO4 It is a derivative of isoindoline, featuring a carboxylic acid group and a dioxoisoindoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid typically involves the reaction of N-Methylformamide with Trimellitic Anhydride. The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid. The process involves heating the reactants to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dioxoisoindoline structure into other functional groups.
Substitution: The carboxylic acid group can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions include various isoindoline derivatives, which can have different functional groups attached to the core structure
Aplicaciones Científicas De Investigación
2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. Its effects are mediated through binding to active sites on target proteins, altering their activity and leading to downstream biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid
Uniqueness
2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid is unique due to its specific dioxoisoindoline structure, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C10H7NO4 |
|---|---|
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
2-methyl-1,3-dioxoisoindole-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c1-11-8(12)5-3-2-4-6(10(14)15)7(5)9(11)13/h2-4H,1H3,(H,14,15) |
Clave InChI |
CACJITSMYXKTOZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(C1=O)C(=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)-](/img/structure/B11894401.png)
![2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B11894404.png)

![3-Ethyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11894406.png)


![6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B11894440.png)


![5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B11894451.png)



